2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride
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Overview
Description
2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO3 and a molecular weight of 221.68 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxazine ring fused to a nonane ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both an oxazine and a nonane ring . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-{5-oxa-8-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride: Similar spirocyclic structure but with different substitution patterns.
2-{2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid: Contains a tert-butoxycarbonyl group, which affects its reactivity and applications.
2-Oxa-6-azaspiro[3.5]nonane oxalate: Another spirocyclic compound with different functional groups.
Uniqueness
2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxazine and nonane rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
2639408-20-9 |
---|---|
Molecular Formula |
C9H16ClNO3 |
Molecular Weight |
221.7 |
Purity |
95 |
Origin of Product |
United States |
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